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Compound of Interest

Compound Name: Olutasidenib

Cat. No.: B609739

For Immediate Release

This document provides a comprehensive technical overview of Olutasidenib (FT-2102), a
potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). Developed for
researchers, scientists, and drug development professionals, this guide details the chemical
structure, physicochemical properties, mechanism of action, and key experimental data related
to this targeted anti-cancer agent.

Chemical Structure and Properties

Olutasidenib is a small molecule inhibitor designed to specifically target cancer cells harboring
mutations in the IDH1 enzyme.[1] Its chemical and physical properties are summarized below.

Table 1: Chemical and Physical Properties of Olutasidenib (FT-2102)
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Property Value Source(s)

5-{[(1S)-1-(6-chloro-2-ox0-1H-

uinolin-3-yl)ethylJamino}-1-
IUPAC Name g yhethyl . } [2]
methyl-6-oxo-1H-pyridine-2-

carbonitrile
Synonyms FT-2102, Rezlidhia [1]
Molecular Formula C1sH15CIN4O2 [2]
Molecular Weight 354.79 g/mol [2]
CAS Number 1887014-12-1 [1]

C--INVALID-LINK--
SMILES [2]
clcc2cc(Cl)cec2[nH]c1=0

N Soluble in DMSO. Insoluble in
Solubility [1]
water and ethanol.

Appearance Solid MedChemExpress

Store lyophilized at -20°C. In
Storage solution, store at -20°C and [1]

use within 1 month.

Mechanism of Action and Signaling Pathway

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a key driver in various cancers,
including acute myeloid leukemia (AML). These mutations lead to the neomorphic production of
the oncometabolite D-2-hydroxyglutarate (2-HG).[3] Elevated levels of 2-HG disrupt normal
cellular processes, including epigenetic regulation, by inhibiting a-ketoglutarate-dependent
dioxygenases, ultimately leading to a block in cellular differentiation.

Olutasidenib is a selective inhibitor of mutant IDH1.[3] By binding to the mutant enzyme, it
blocks the production of 2-HG. This reduction in 2-HG levels restores the normal function of a-
ketoglutarate-dependent dioxygenases, leading to the reversal of epigenetic alterations and the
induction of myeloid differentiation.[4] This targeted mechanism of action makes Olutasidenib
an effective therapy for patients with IDH1-mutated cancers.
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Recent studies suggest that the signaling pathway affected by mutant IDH1 may also involve
the activation of the mTOR and AKT pathways, which are crucial for cell proliferation and
survival. By inhibiting mutant IDH1, Olutasidenib may also indirectly modulate these

pathways.
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Mechanism of Action of Olutasidenib
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Caption: Signaling pathway of mutant IDH1 and the inhibitory action of Olutasidenib.
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Key Experimental Protocols

The following sections outline the methodologies for key experiments cited in the development
and characterization of Olutasidenib.

Mutant IDH1 Enzymatic Assay

This assay is designed to determine the inhibitory activity of Olutasidenib against mutant IDH1
enzymes.

Protocol:

e Enzyme and Substrate Preparation: Recombinant human mutant IDH1 (e.g., R132H,
R132C) is expressed and purified. The substrate, a-ketoglutarate, and the cofactor, NADPH,
are prepared in a suitable assay buffer.

e Compound Preparation: Olutasidenib is serially diluted in DMSO to generate a range of
concentrations for ICso determination.

e Assay Reaction: The enzymatic reaction is initiated by adding the mutant IDH1 enzyme to a
mixture of a-ketoglutarate, NADPH, and varying concentrations of Olutasidenib in a 384-
well plate.

o Detection: The rate of NADPH consumption is monitored by measuring the decrease in
absorbance at 340 nm over time using a plate reader.

o Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration,
and the ICso value is calculated by fitting the data to a four-parameter logistic equation.

Cellular 2-HG Measurement Assay

This assay quantifies the intracellular levels of the oncometabolite 2-HG in cancer cells treated
with Olutasidenib.

Protocol:

e Cell Culture: Human cancer cell lines harboring an IDH1 mutation (e.g., U87MG-IDH1
R132H) are cultured under standard conditions.
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Compound Treatment: Cells are treated with varying concentrations of Olutasidenib or
vehicle control (DMSO) for a specified period (e.g., 48-72 hours).

Metabolite Extraction: Intracellular metabolites are extracted from the cells using a
methanol/water solution.

2-HG Quantification: The concentration of 2-HG in the cell extracts is measured using a 2-
HG assay kit, which is typically based on a coupled enzymatic reaction that leads to the
production of a fluorescent or colorimetric signal.

Data Analysis: The 2-HG levels are normalized to the cell number or protein concentration.
The effect of Olutasidenib on 2-HG production is determined by comparing the levels in
treated cells to those in control cells.

In Vivo Xenograft Model

This protocol describes the evaluation of Olutasidenib's anti-tumor efficacy in a mouse
xenograft model of IDH1-mutated cancer.

Protocol:

Cell Implantation: Human cancer cells with an IDH1 mutation (e.g., patient-derived AML cells
or a cell line like U87MG-IDH1 R132H) are subcutaneously or orthotopically implanted into
immunocompromised mice (e.g., NOD/SCID or nude mice).

Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomized into
treatment and control groups. Olutasidenib is administered orally at a specified dose and
schedule. The control group receives a vehicle.

Efficacy Assessment: Tumor volume is measured regularly using calipers. Animal body
weight and overall health are monitored. At the end of the study, tumors are excised and
weighed.

Pharmacodynamic Analysis: Tumor and plasma samples can be collected to measure 2-HG
levels and assess target engagement.
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o Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the
treated group to the control group. Statistical analysis is performed to determine the
significance of the anti-tumor effect.

Experimental Workflow for Olutasidenib Evaluation
Enzymatic Assay
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In vitro validation
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(NCT02719574)

Click to download full resolution via product page

Caption: A simplified workflow illustrating the key experimental stages in the preclinical and
clinical evaluation of Olutasidenib.

Clinical Efficacy and Safety

The pivotal Phase 1/2 clinical trial (NCT02719574) evaluated the safety and efficacy of
Olutasidenib in patients with relapsed or refractory AML with an IDH1 mutation.[5][6] The
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study demonstrated that Olutasidenib monotherapy was well-tolerated and induced durable
complete remissions.[6]

Table 2: Key Clinical Trial Data (NCT02719574)

Endpoint Result Source(s)

Adults with relapsed or
Patient Population refractory AML with a [5]

susceptible IDH1 mutation

Olutasidenib 150 mg orally
Treatment . _ [7]
twice daily

Complete Remission (CR) +
CR with Partial Hematologic 35% [6]
Recovery (CRh)

Median Duration of CR+CRh 25.9 months

Nausea, fatigue/malaise,

arthralgia, constipation,
Most Common Adverse

] leukocytosis, dyspnea, fever, [2]
Reactions
rash, mucositis, diarrhea, and
transaminitis
Conclusion

Olutasidenib (FT-2102) is a promising targeted therapy for patients with IDH1-mutated
cancers, particularly AML. Its well-defined mechanism of action, favorable physicochemical
properties, and demonstrated clinical efficacy and safety profile make it a significant
advancement in the field of precision oncology. This technical guide provides a foundational
resource for researchers and clinicians working with this important therapeutic agent.

Disclaimer: This document is intended for informational purposes for a scientific audience and
is not a substitute for professional medical advice.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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